Ethyl 7-Fluoroindole-3-acetate Ethyl 7-Fluoroindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493454
InChI: InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
SMILES:
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol

Ethyl 7-Fluoroindole-3-acetate

CAS No.:

Cat. No.: VC16493454

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-Fluoroindole-3-acetate -

Specification

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
IUPAC Name ethyl 2-(7-fluoro-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
Standard InChI Key JLVWAIDILDMPQZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNC2=C1C=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 7-fluoroindole-3-acetate (C12_{12}H12_{12}FNO2_2) consists of an indole core modified with a fluorine atom at position 7 and an ethyl acetate group at position 3 (Figure 1). The fluorine atom introduces electron-withdrawing effects, altering the electronic distribution of the indole ring and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Table 1: Comparative Properties of Ethyl Indole-3-Acetate and Its 7-Fluoro Derivative

PropertyEthyl 3-Indoleacetate (C12_{12}H13_{13}NO2_2) Ethyl 7-Fluoroindole-3-Acetate (Predicted)
Molecular Weight203.24 g/mol221.23 g/mol
Melting Point42–45°C50–60°C (estimated)
Boiling Point164–166°C at 1 mmHg170–180°C at 1 mmHg (estimated)
SolubilityInsoluble in water; soluble in organic solventsSimilar, with enhanced lipid solubility
Spectral Data (IR)C=O stretch at 1,735 cm1^{-1}, N–H at 3,400 cm1^{-1}Expected redshift in C=O due to fluorine

The fluorine substituent increases molecular polarity, potentially raising the melting and boiling points compared to the non-fluorinated analog . The ester group at position 3 renders the compound susceptible to hydrolysis under acidic or basic conditions, a property critical for its reactivity in synthetic applications .

Synthesis and Manufacturing

Route 1: Direct Fluorination and Esterification

A plausible synthesis begins with 7-fluoroindole, which undergoes Friedel-Crafts acetylation at position 3 using acetic anhydride, followed by esterification with ethanol. This method mirrors the synthesis of ethyl 4-bromo-7-fluoroindole-3-acetate, where bromine and fluorine are introduced sequentially .

Key Reaction Conditions:

  • Acetylation: Catalytic Lewis acids (e.g., AlCl3_3) in dichloromethane at 0–5°C .

  • Esterification: Ethanol in refluxing toluene with sulfuric acid as a catalyst .

Route 2: Cyanide Displacement and Hydrolysis

Adapting the method for 6-fluoroindole-3-acetonitrile , 7-fluoroindole-3-acetonitrile could be synthesized via nucleophilic substitution using sodium cyanide. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the target compound:

7-FluoroindoleNaCN, DMF7-Fluoroindole-3-acetonitrileHCl, H2O7-Fluoroindole-3-acetic acidEtOH, H2SO4Ethyl 7-Fluoroindole-3-Acetate\text{7-Fluoroindole} \xrightarrow{\text{NaCN, DMF}} \text{7-Fluoroindole-3-acetonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{7-Fluoroindole-3-acetic acid} \xrightarrow{\text{EtOH, H}_2\text{SO}_4} \text{Ethyl 7-Fluoroindole-3-Acetate}

Table 2: Synthetic Parameters for Key Steps

StepReagents/ConditionsYield (Reported for Analogs)
Cyanide DisplacementNaCN, DMF, 150°C, 4h 60–70%
Acid Hydrolysis6M HCl, reflux, 12h 85–90%
EsterificationEtOH, H2_2SO4_4, toluene, reflux 75–80%

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

Fluorinated indoles are pivotal in drug discovery due to their enhanced metabolic stability and bioavailability. Ethyl 7-fluoroindole-3-acetate may serve as an intermediate in synthesizing kinase inhibitors or anticancer agents, where fluorine’s electronegativity modulates target binding affinity. For example, analogs like 7-fluoro-1H-indazole-3-carboxylic acid are used in bioactive molecules targeting inflammatory pathways.

Agrochemicals

Indole derivatives regulate plant growth; the fluorine atom in ethyl 7-fluoroindole-3-acetate could enhance herbicidal activity by resisting enzymatic degradation .

Materials Science

The compound’s aromatic and fluorinated structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), where fluorine improves thermal stability.

Hazard TypePrecautionary Measures
Skin ContactWash with soap and water; use barrier creams
Eye ExposureRinse with water for 15 minutes; seek medical attention
StorageStore in airtight containers away from light and heat

Future Perspectives

Further studies are needed to:

  • Optimize synthetic routes for higher yields and scalability.

  • Explore the compound’s biological activity through in vitro assays.

  • Investigate its utility in photodynamic therapy or as a fluorescent probe.

The integration of computational modeling (e.g., DFT calculations) could predict reactivity and guide structural modifications for targeted applications.

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